Cas no 4055-40-7 (Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)-)

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)- structure
4055-40-7 structure
Produktname:Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)-
CAS-Nr.:4055-40-7
MF:C16H19N3O6
MW:349.33900
CID:330646
PubChem ID:19973

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)-
    • Mitomycin B
    • Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b...
    • Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy
    • Mitomycin B Discon
    • Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-8-(hydroxymethyl)-6-methoxy-1,5-dimethyl-,8-carbamate
    • CID4209
    • Mitomycin B 0nnDiscontinued
    • [1aS-(1aalpha,8alpha,8aalpha,8balpha)]-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione
    • MITOMYCIN B [MI]
    • MITOMYCIN IMPURITY C [EP IMPURITY]
    • DTXSID001318185
    • VT1IGL3D7V
    • UNII-VT1IGL3D7V
    • 4055-40-7
    • CHEMBL323536
    • Q22252155
    • SCHEMBL783139
    • HSDB 3419
    • [(1aS,8R,8aR,8bS)-8a-hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl]methyl carbamate
    • CHEBI:85416
    • UZUUQCBCWDBYCG-DQRAMIIBSA-N
    • AZIRINO(2',3':3,4)PYRROLO(1,2-A)INDOLE-4,7-DIONE, 8-(((AMINOCARBONYL)OXY)METHYL)-1,1A,2,8,8A,8B-HEXAHYDRO-8A-HYDROXY-6-METHOXY-1,5-DIMETHYL-, (1AS,8R,8AR,8BS)-
    • MITOMYCIN B [HSDB]
    • [(4S,6S,7R,8R)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
    • Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-8-(hydroxymethyl)-6-methoxy-1,5-dimethyl-, 8-carbamate
    • Inchi: InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)
    • InChI-Schlüssel: UZUUQCBCWDBYCG-UHFFFAOYSA-N
    • Lächelt: COC1=C(C)C(=O)C2=C(C(C3(N2CC2N(C)C32)O)COC(=O)N)C1=O

Berechnete Eigenschaften

  • Genaue Masse: 349.12700
  • Monoisotopenmasse: 349.127
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 787
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 122A^2
  • Oberflächenladung: 0
  • Tautomerzahl: 18
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Dichte: 1.57±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 483.53°C (rough estimate)
  • Flammpunkt: 320.6°C
  • Brechungsindex: 1.6500 (estimate)
  • Löslichkeit: Fast unlöslich (0,011 g/l) (25°C),
  • PSA: 122.17000
  • LogP: -0.69930

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)- Sicherheitsinformationen

  • Toxizität:LD50 i.v. in mice: 10 mg/kg (Hata, 1956); also reported as 3 mg/kg (Kinoshita)

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)- Verwandte Literatur

Empfohlene Lieferanten
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Xinsi New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.